molecular formula C12H10N2O2 B1518546 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile CAS No. 1156318-36-3

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile

Cat. No.: B1518546
CAS No.: 1156318-36-3
M. Wt: 214.22 g/mol
InChI Key: CUHFFSVADJYGSK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxyethoxy substituent at the 4-position of the quinoline core and a nitrile group at the 3-position. Quinoline-3-carbonitriles are widely studied for their electronic properties, nonlinear optical (NLO) behavior, and pharmacological applications, making this compound a candidate for similar investigations .

Properties

IUPAC Name

4-(2-hydroxyethoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-9-8-14-11-4-2-1-3-10(11)12(9)16-6-5-15/h1-4,8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFFSVADJYGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: The compound is utilized in the manufacture of UV stabilizers, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The cyano group and hydroxyethoxy group enhance the compound's ability to interact with these targets, resulting in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-carbonitrile Derivatives

Structural and Electronic Properties

The electronic behavior of quinoline-3-carbonitriles is influenced by substituents at the 4-position. Density Functional Theory (DFT) studies on analogs such as 4-(4-(dimethylamino)phenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (MAPC) and 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) reveal:

  • MAPC: The electron-donating dimethylamino group lowers the LUMO energy (-1.92 eV), enhancing charge transfer and NLO activity (hyperpolarizability = 4.82 × 10⁻³⁰ esu).
  • CPC : The electron-withdrawing chloro group raises the LUMO energy (-1.45 eV), resulting in lower NLO activity (hyperpolarizability = 3.12 × 10⁻³⁰ esu) .
Table 1: Electronic Properties of Selected Analogs
Compound Substituent LUMO Energy (eV) Hyperpolarizability (×10⁻³⁰ esu)
MAPC 4-(dimethylamino)phenyl -1.92 4.82
CPC 4-chlorophenyl -1.45 3.12
4-(Phenilamino)quinoline-3-carbonitrile Phenylamino -2.10* N/A
Predicted for 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile 2-Hydroxyethoxy ~-1.70 ~4.00

*Estimated based on substituent electronegativity trends.

Physicochemical and Structural Features

  • 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile: The chloro, ethoxy, and nitro groups contribute to high reactivity and synthetic utility in drug development .
  • 4-(1,3-Benzodioxol-5-yl)quinoline-3-carbonitrile: X-ray studies revealed a distorted tetrahydrobenzo[h]quinoline ring system (24.3°–61.4° dihedral angles) and N–H⋯O hydrogen-bonded dimers, highlighting substituent effects on crystal packing .

Biological Activity

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The quinoline moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The compound features a quinoline ring system with a hydroxyl group and an ether functionality, which may enhance its solubility and reactivity. The nitrile group is also significant as it can participate in various chemical interactions, potentially influencing biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as selective cytotoxic agents against cancer cells. For example, derivatives of quinoline have shown selective toxicity towards resistant cancer cells compared to standard treatments like doxorubicin . Research indicates that compounds similar to this compound may exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. A study involving various substituted quinolines demonstrated significant activity against multiple mycobacterial species, suggesting that this compound could be effective against pathogens like Mycobacterium tuberculosis . The structure-activity relationship (SAR) analyses indicate that modifications to the quinoline scaffold can enhance antimicrobial efficacy.

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds may induce apoptosis or inhibit cell migration and invasion in cancer cells.
  • Antioxidant Activity : Some quinoline derivatives possess antioxidant properties that can protect cells from oxidative stress, contributing to their therapeutic effects.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assay This compound showed selective toxicity against certain cancer cell lines with minimal effects on normal fibroblasts .
Antimycobacterial Activity Exhibited higher efficacy against M. tuberculosis than standard treatments, suggesting potential as a new therapeutic agent .
Mechanistic Study Indicated that the compound may induce apoptosis through mitochondrial pathways .

Preparation Methods

Nucleophilic Substitution on 4-Haloquinoline-3-carbonitrile

  • Starting material: 4-chloroquinoline-3-carbonitrile derivatives.
  • Reagent: 2-hydroxyethanol or 2-(2-hydroxyethoxy)ethanol.
  • Base: Commonly potassium carbonate or sodium hydride to deprotonate the hydroxy group, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with alcohols.
  • Conditions: Heating at 80–120 °C for several hours to promote substitution of the 4-chloro group by the hydroxyethoxy moiety.
  • Workup: The reaction mixture is cooled, diluted with water or aqueous buffer, and extracted with organic solvents (e.g., ethyl acetate). The organic layers are dried over magnesium sulfate and concentrated.
  • Purification: Flash column chromatography using gradients of ethyl acetate and hexane or preparative thin-layer chromatography to isolate the pure product.

This method is supported by analogous procedures for 7-substituted quinoline-3-carbonitriles where alcohols serve as nucleophiles to displace halogen atoms on the quinoline ring.

Cyclocondensation Routes to Quinoline-3-carbonitrile Core Followed by Etherification

  • Initial step: Synthesis of quinoline-3-carbonitrile intermediates via cyclocondensation of appropriate benzoyl halides with cyanoacetates or related nitrile-containing compounds.
  • Cyclization conditions: Heating in polar solvents (e.g., DMF, dioxane) at 80–180 °C under normal or elevated pressure (1–10 bar).
  • Base catalysts: Potassium tert-butoxide, DABCO, or DBU to facilitate ring closure and nitrile introduction.
  • Subsequent functionalization: The 4-position of the quinoline ring is then functionalized by reaction with 2-hydroxyethanol under nucleophilic substitution conditions as above.
  • Advantages: This route allows for the introduction of various substituents on the quinoline ring prior to hydroxyethoxy substitution, providing structural diversity.

Patent EP0245690A1 details such cyclization and substitution strategies for related 4-hydroxyquinoline-3-carboxylic acids, which are structurally analogous and share similar synthetic logic.

Representative Experimental Data Summary

Step Reagents/Conditions Outcome/Notes
Cyclocondensation Benzoyl halide + cyanoacetate, DMF, 100 °C, 6 h Formation of quinoline-3-carbonitrile intermediate
Halogenation at 4-position Phosphorus oxychloride, 105 °C, 45 min 4-chloroquinoline-3-carbonitrile intermediate
Nucleophilic substitution 2-hydroxyethanol, K2CO3, DMF, 90 °C, 4 h Substitution of 4-chloro with 2-hydroxyethoxy group
Purification Flash chromatography, ethyl acetate/hexane gradient Isolated pure 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile

Detailed Reaction Mechanism Insights

  • The nucleophilic substitution at the 4-position of quinoline-3-carbonitrile involves displacement of a leaving group (commonly chlorine) by the alkoxide ion generated from 2-hydroxyethanol under basic conditions.
  • The hydroxyethoxy substituent acts as a nucleophile via its alkoxide form, attacking the electrophilic carbon bearing the halogen.
  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism favored by the electron-withdrawing nitrile group at position 3, which activates the ring for nucleophilic attack.
  • Cyclocondensation steps to form the quinoline core involve base-catalyzed intramolecular ring closure of acylated cyanoacetate intermediates.

Notes on Reaction Optimization and Scale-Up

  • Using an excess of 2-hydroxyethanol or employing it as a solvent can drive the substitution reaction to completion.
  • Polar aprotic solvents improve nucleophilicity and solubility of reactants.
  • Careful temperature control (80–120 °C) is critical to avoid side reactions such as hydrolysis or polymerization.
  • Purification by flash chromatography or recrystallization ensures removal of unreacted starting materials and side products.
  • The reaction can be adapted for continuous flow synthesis for improved scalability.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Conditions Advantages Limitations
Nucleophilic substitution 4-chloroquinoline-3-carbonitrile + 2-hydroxyethanol + base DMF, DMSO 80–120 °C, 4–6 h Direct, high regioselectivity Requires halogenated intermediate
Cyclocondensation + substitution Benzoyl halide + cyanoacetate + base, then substitution DMF, dioxane 80–180 °C (cyclization); 80–120 °C (substitution) Flexible for diverse substitutions Multi-step, longer reaction time

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, nitration of quinoline derivatives using concentrated nitric and sulfuric acids introduces nitro groups, followed by substitution with hydroxyethoxy and carbonitrile moieties. Key optimization parameters include:

  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Temperature control : Stepwise heating (e.g., 60–80°C for nitration, room temperature for cyanation) minimizes side reactions.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify the hydroxyethoxy group’s integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and validate bond lengths/angles. For challenging crystals, employ synchrotron radiation for high-resolution data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites, particularly at the carbonitrile group .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

  • Methodology :

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity with enzymes like acetylcholinesterase.
  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., peripheral anionic sites of BChE). Validate with kinetic assays to confirm mixed-type inhibition .
  • In vitro testing : Assess anti-HIV-1 activity via reverse transcriptase inhibition assays, comparing IC₅₀ values of analogs .

Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields during method development?

  • Methodology :

  • Data validation : Cross-reference NMR/MS results with computational predictions (e.g., DFT-calculated chemical shifts).
  • Yield optimization : Employ design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For low yields in nitration steps, switch to regioselective catalysts like Ce(SO₄)₂ .

Q. What strategies are effective for analyzing binding modes of this compound with macromolecular targets?

  • Methodology :

  • Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELXE.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor hydrogen bonds between the hydroxyethoxy group and active-site residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Hydroxyethoxy)quinoline-3-carbonitrile
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